molecular formula C18H19N3O4 B2458412 (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 324014-81-5

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Cat. No.: B2458412
CAS No.: 324014-81-5
M. Wt: 341.367
InChI Key: HHDPNTYUMYEJFQ-RGVLZGJSSA-N
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Description

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a phenoxyacetamide moiety, and a methoxybenzylidene group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with 2-phenoxyacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenoxyacetamide compounds.

Scientific Research Applications

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
  • (E)-N-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
  • (E)-N-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Uniqueness

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-9-7-14(8-10-15)11-20-21-17(22)12-19-18(23)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,19,23)(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPNTYUMYEJFQ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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